

A Comprehensive Technical Guide to the Synthesis and Characterization of 2',6'-Dimethoxyacetophenone

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Compound of Interest

Compound Name: 2',6'-Dimethoxyacetophenone

Cat. No.: B105267

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This document provides an in-depth guide to the synthesis and analytical characterization of **2',6'-Dimethoxyacetophenone** (CAS No. 2040-04-2), a key aromatic ketone. With a molecular formula of $C_{10}H_{12}O_3$ and a molecular weight of 180.20 g/mol, this compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals. [1][2][3][4][5][6][7] It is recognized as an inhibitor of hepatic mixed function oxidases, highlighting its relevance in medicinal chemistry and drug metabolism studies. [2][3][8]

This guide outlines detailed experimental protocols for its preparation via two common synthetic routes: Williamson Ether Synthesis and Friedel-Crafts Acylation. Furthermore, it details the standard methodologies for its structural elucidation and purity assessment using modern spectroscopic techniques.

Physicochemical and Spectroscopic Data

Quantitative data for **2',6'-Dimethoxyacetophenone** is summarized below for easy reference.

Table 1: Physicochemical Properties of **2',6'-Dimethoxyacetophenone**

Property	Value	Reference(s)
CAS Number	2040-04-2	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][3][4]
Molecular Weight	180.20 g/mol	[2][3][5]
Appearance	Solid	[2]
Melting Point	68-70 °C	[2][3]
Boiling Point	135-136 °C / 2 mmHg	[2][3]

Table 2: Spectroscopic Data for **2',6'-Dimethoxyacetophenone**

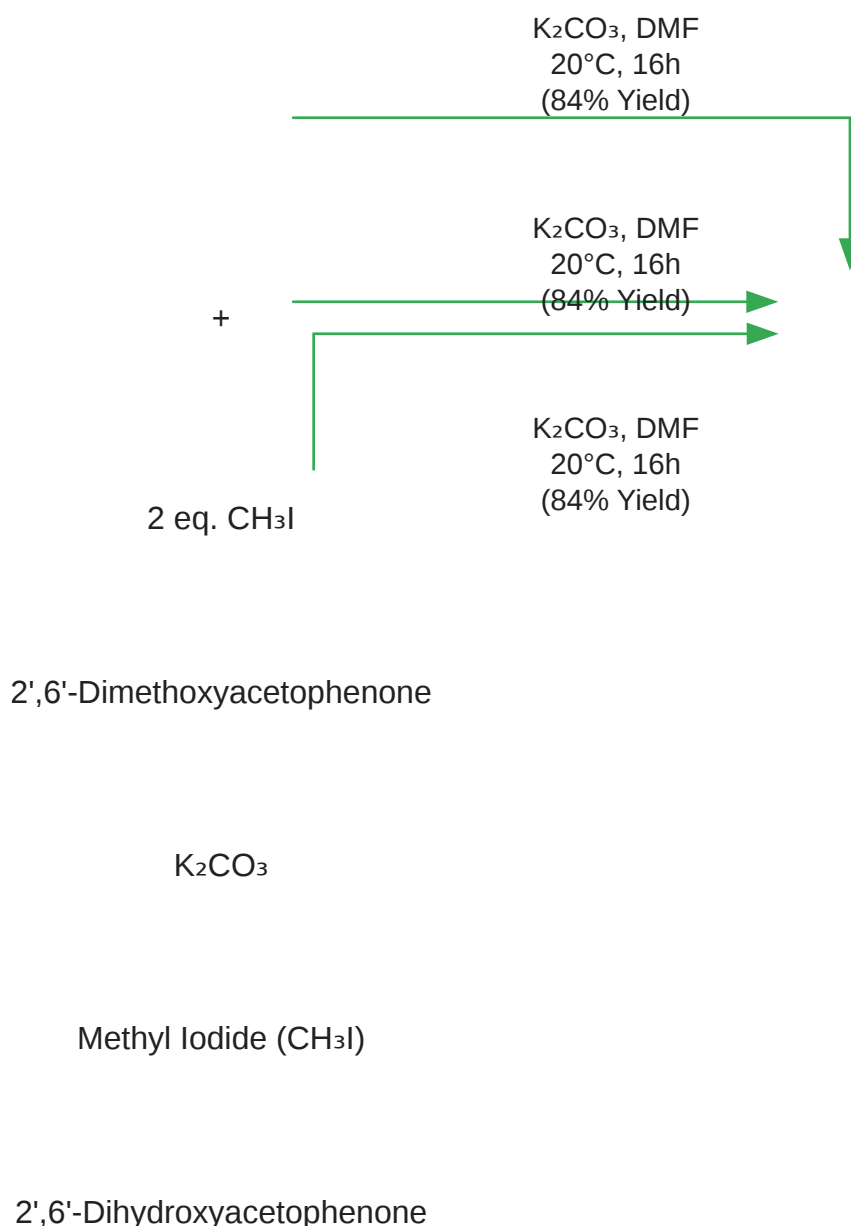
Technique	Data	Reference(s)
¹ H NMR	Spectra available, though specific shifts are not detailed in the provided results.	[9]
¹³ C NMR	Spectra available, though specific shifts are not detailed in the provided results.	[9]
IR Spectroscopy	Spectrum available via the NIST WebBook.	[4][6]
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z 180. Spectrum available via the NIST WebBook.	[4][6]

Synthesis Methodologies

Two primary synthetic routes for the preparation of **2',6'-Dimethoxyacetophenone** are detailed below.

Method 1: Williamson Ether Synthesis from 2',6'-Dihydroxyacetophenone

This method involves the dimethylation of 2',6'-Dihydroxyacetophenone. The hydroxyl groups are deprotonated by a base to form alkoxides, which then undergo nucleophilic substitution with a methylating agent.

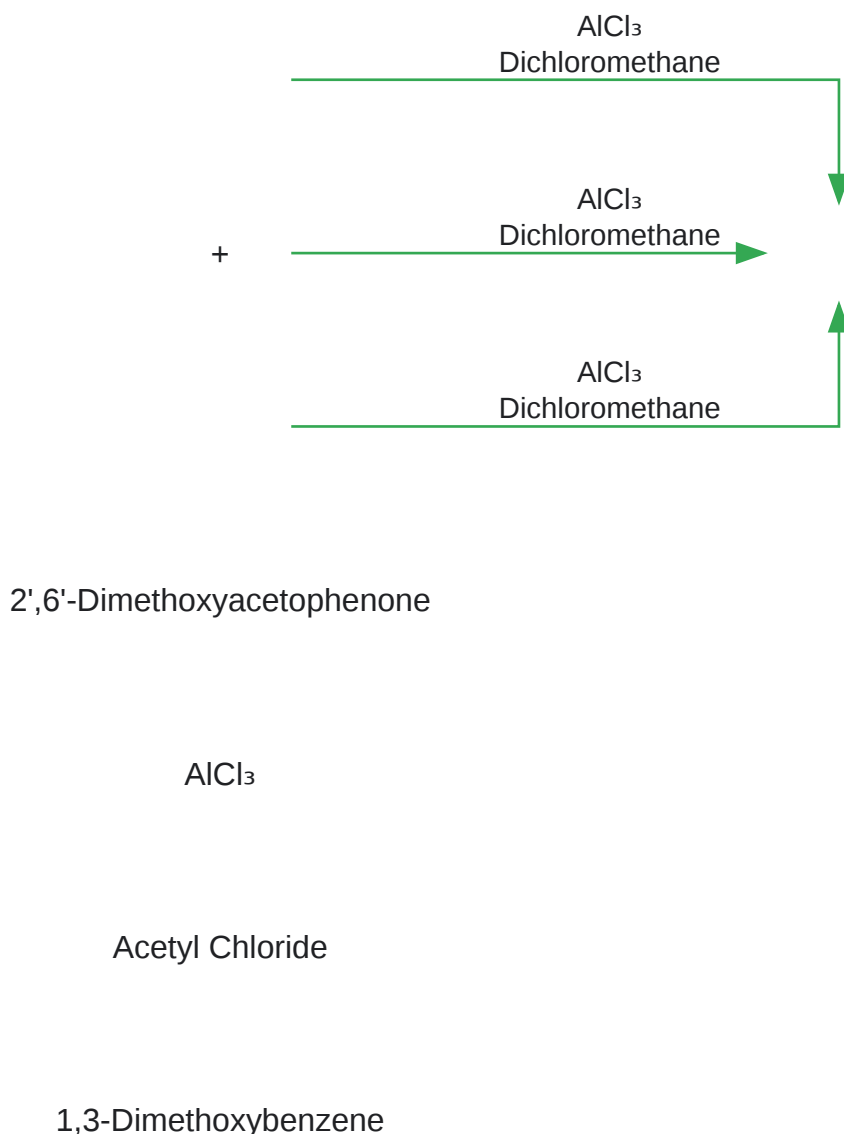


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Diagram 1: Williamson Ether Synthesis Pathway.

Method 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This electrophilic aromatic substitution involves the acylation of 1,3-dimethoxybenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[10] The methoxy groups are ortho, para-directing, leading to substitution at the 2-, 4-, or 6-positions. Steric hindrance from the existing methoxy groups favors acylation at the 4-position, but the 2-position product (**2',6'-dimethoxyacetophenone**) can also be formed.



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Diagram 2: Friedel-Crafts Acylation Pathway.

Experimental Protocols

Synthesis Protocol 1: Williamson Ether Synthesis

(Adapted from a patented procedure for a similar compound)[7]

- **Reaction Setup:** To a solution of 1-(2,6-dihydroxyphenyl)ethanone (50.0g, 329.0 mmol) in N,N-Dimethylformamide (DMF, 200 mL) in a round-bottom flask, add potassium carbonate (136.2g, 986.8 mmol).
- **Addition of Reagent:** Slowly add methyl iodide (CH_3I , 48.6 mL, 822.5 mmol) to the mixture at room temperature.
- **Reaction:** Stir the mixture for 16 hours at room temperature.
- **Work-up:** Pour the reaction mixture into ice water (1000 mL) and stir for 30 minutes.
- **Isolation:** Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the product as a light yellow solid. (Reported yield for this procedure: 84%).[7]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Protocol 2: Friedel-Crafts Acylation

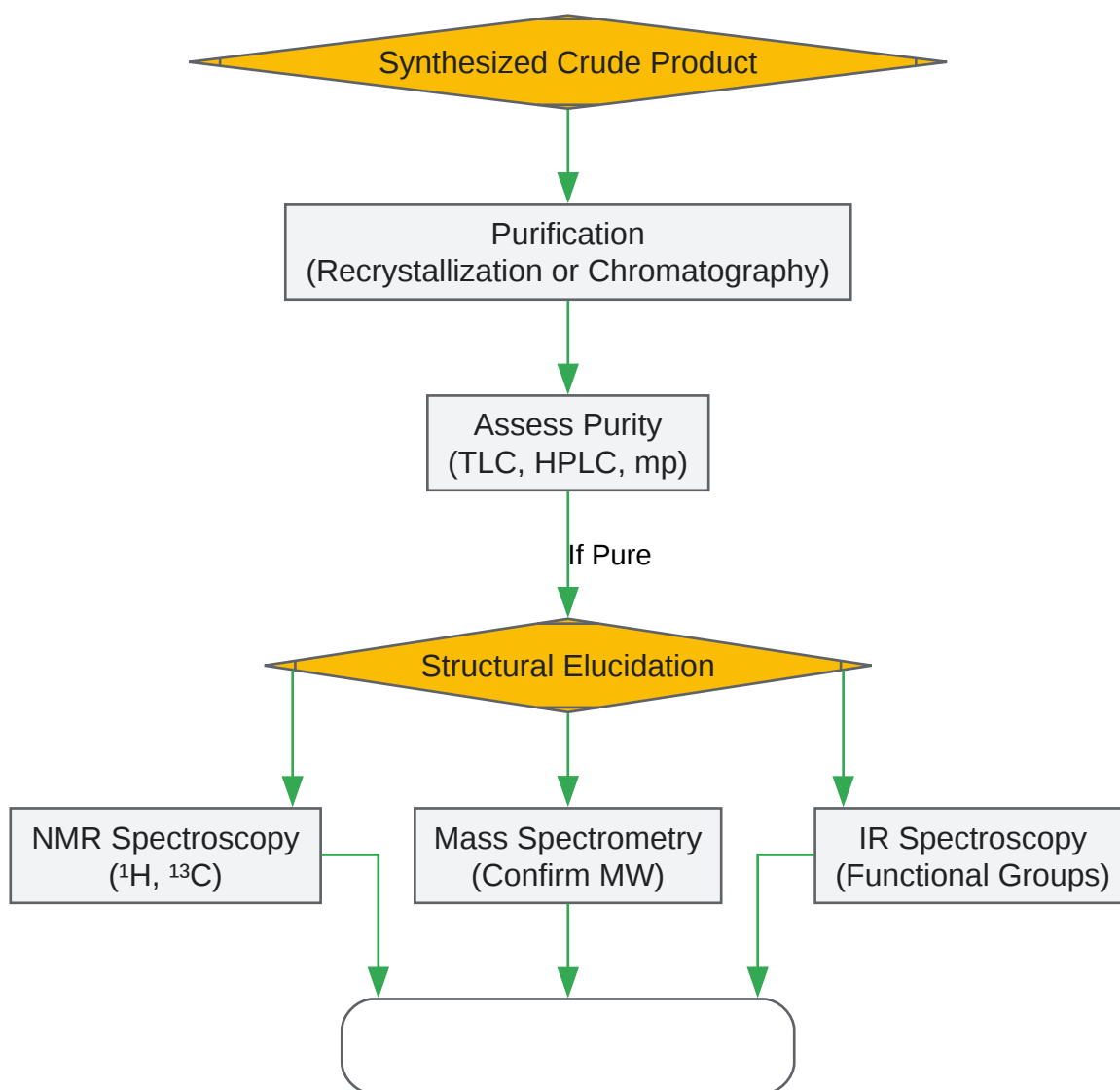
(General procedure adapted from literature)[10][11]

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and a dropping funnel, suspend anhydrous aluminum chloride (AlCl_3) in a dry solvent like dichloromethane under an inert atmosphere (e.g., nitrogen). Cool the suspension in an ice bath.
- **Formation of Acylium Ion:** Slowly add acetyl chloride to the stirred suspension.
- **Addition of Substrate:** Add a solution of 1,3-dimethoxybenzene in the same dry solvent dropwise to the reaction mixture, maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Workflow

The identity and purity of the synthesized **2',6'-Dimethoxyacetophenone** are confirmed through a standard workflow of spectroscopic analyses.



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Diagram 3: General Experimental Characterization Workflow.

Characterization Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

- Analysis: Analyze the resulting spectra for chemical shifts (δ), signal multiplicity, and integration to confirm the molecular structure. The proton spectrum is expected to show signals for the acetyl methyl group, the two methoxy groups, and the aromatic protons. The carbon spectrum will confirm the presence of ten unique carbon atoms.
- Infrared (IR) Spectroscopy:
 - Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
 - Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm^{-1} .
 - Analysis: Identify characteristic absorption bands. Key peaks to expect include a strong C=O stretch for the ketone (approx. 1680-1700 cm^{-1}), C-H stretches for aromatic and aliphatic groups, and C-O stretches for the ether linkages.[12]
- Mass Spectrometry (MS):
 - Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Analysis: Analyze the mass spectrum to identify the molecular ion peak (M^+ or $[M+H]^+$) to confirm the molecular weight of 180.20 g/mol. Analyze the fragmentation pattern to further support the proposed structure.

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